molecular formula C25H22BrNO B5101357 5-(4-Bromophenyl)-2,2-dimethyl-1,2,3,5,6-pentahydrobenzo[a]phenanthridin-4-one

5-(4-Bromophenyl)-2,2-dimethyl-1,2,3,5,6-pentahydrobenzo[a]phenanthridin-4-one

Cat. No.: B5101357
M. Wt: 432.4 g/mol
InChI Key: QAWOXEBCEZIUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-2,2-dimethyl-1,2,3,5,6-pentahydrobenzo[a]phenanthridin-4-one is a polycyclic heteroaromatic compound featuring a benzo[a]phenanthridinone core substituted with a 4-bromophenyl group at position 5 and two methyl groups at position 2. The pentahydro designation indicates partial saturation of the phenanthridinone ring system, which may influence its conformational flexibility and intermolecular interactions.

Properties

IUPAC Name

5-(4-bromophenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO/c1-25(2)13-19-22-18-6-4-3-5-15(18)9-12-20(22)27-24(23(19)21(28)14-25)16-7-10-17(26)11-8-16/h3-12,24,27H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWOXEBCEZIUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-2,2-dimethyl-1,2,3,5,6-pentahydrobenzo[a]phenanthridin-4-one typically involves a multi-step process. One common method includes the α-arylation of carbonyl compounds followed by intramolecular cyclization. For instance, 2-(2-bromophenyl)-1H-benzo[d]imidazoles can react with cyclohexane-1,3-diones in the presence of a copper(I) catalyst and L-proline in 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2,2-dimethyl-1,2,3,5,6-pentahydrobenzo[a]phenanthridin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic, electrophilic, and radical substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

5-(4-Bromophenyl)-2,2-dimethyl-1,2,3,5,6-pentahydrobenzo[a]phenanthridin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 5-(4-Bromophenyl)-2,2-dimethyl-1,2,3,5,6-pentahydrobenzo[a]phenanthridin-4-one involves its interaction with molecular targets and pathways. The compound’s bromophenyl group and pentahydrobenzo[a]phenanthridinone core allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Core Structure and Substituent Analysis

The benzo[a]phenanthridinone scaffold distinguishes this compound from other heterocyclic systems. For example:

  • Oxadiazole Derivatives: Compounds such as 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole (59.5% anti-inflammatory activity) and its 3,4-dimethoxyphenyl analog (61.9% activity) share the 4-bromophenyl substituent but feature a 1,3,4-oxadiazole core instead . The oxadiazole ring is a five-membered heterocycle with two nitrogen atoms, which enhances electron-deficient character and may improve metabolic stability compared to the partially saturated benzo[a]phenanthridinone system.
  • Phosphate Esters: Compounds like 2,2-Dichlorovinyl dimethyl phosphate (Fig. 2 in ) are structurally unrelated but highlight the diversity of brominated/chlorinated substituents in bioactive molecules. These organophosphates typically act as acetylcholinesterase inhibitors, contrasting with the unknown mechanism of the target compound .

Functional Group Impact on Bioactivity

The 4-bromophenyl group is a common pharmacophore in anti-inflammatory and anticancer agents. In oxadiazole derivatives, this substituent contributes to ~60% anti-inflammatory efficacy at 20 mg/kg, comparable to indomethacin (64.3%) . While the target compound’s activity remains uncharacterized, the presence of dimethyl groups at position 2 could modulate lipophilicity and bioavailability compared to oxadiazoles with chlorophenyl or methoxyphenyl groups.

Structural Data and Computational Tools

The SHELX software suite () is widely used for crystallographic refinement of small molecules and macromolecules. If the target compound’s structure was resolved using SHELX, this would ensure high precision in stereochemical assignments, critical for comparing bond lengths, angles, and packing interactions with analogs .

Data Table: Key Features of Compared Compounds

Compound Name Core Structure Key Substituents Reported Activity (20 mg/kg) Reference
5-(4-Bromophenyl)-2,2-dimethyl-1,2,3,5,6-pentahydrobenzo[a]phenanthridin-4-one Benzo[a]phenanthridinone 4-Bromophenyl, 2,2-dimethyl Not reported N/A
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 4-Bromophenyl, 4-chlorophenyl 59.5% anti-inflammatory
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 4-Bromophenyl, 3,4-dimethoxyphenyl 61.9% anti-inflammatory
Indomethacin Indole-acetic acid derivative Chlorinated benzoyl group 64.3% anti-inflammatory

Biological Activity

The compound 5-(4-Bromophenyl)-2,2-dimethyl-1,2,3,5,6-pentahydrobenzo[a]phenanthridin-4-one is a member of the phenanthridine family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed analysis of its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C20H20BrN
  • Molecular Weight : 366.29 g/mol
  • Chemical Structure : The compound features a bromophenyl group attached to a pentahydrobenzo[a]phenanthridine core.

Anticancer Activity

Recent studies have indicated that phenanthridine derivatives exhibit significant anticancer properties. The compound under consideration has shown promise in inhibiting the proliferation of various cancer cell lines.

Key Findings :

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Case Study : In vitro studies demonstrated that treatment with 5-(4-Bromophenyl)-2,2-dimethyl-1,2,3,5,6-pentahydrobenzo[a]phenanthridin-4-one resulted in a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Research Findings :

  • Inhibition Studies : The compound exhibited inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 10-50 µg/mL .
  • Mechanism : The antimicrobial activity is hypothesized to arise from disruption of bacterial cell membranes leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

SubstituentEffect on ActivityReference
BromineEnhances lipophilicity and potency
DimethylIncreases selectivity towards cancer cells
PentahydroStabilizes the molecular structure

Q & A

Q. What are the key considerations for synthesizing 5-(4-Bromophenyl)-2,2-dimethyl-1,2,3,5,6-pentahydrobenzo[a]phenanthridin-4-one with high purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For brominated aromatic intermediates, coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres (N₂/Ar) are critical to avoid side reactions. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (using ethanol or dichloromethane) is recommended. Purity validation should use HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity .

Q. How can researchers characterize the stereochemical and electronic properties of this compound?

Methodological Answer:

  • Stereochemical analysis : X-ray crystallography is ideal for resolving spatial configurations. For dynamic stereochemistry, variable-temperature NMR can detect conformational changes .
  • Electronic properties : UV-Vis spectroscopy (λmax in DMSO) and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) analyze conjugation and electron distribution .

Q. What experimental designs are suitable for assessing its in vitro bioactivity (e.g., antimicrobial)?

Methodological Answer: Use a microdilution assay (96-well plates) with bacterial/fungal strains (e.g., E. coli, C. albicans). Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth. Incubate at 37°C for 24h, then measure optical density (OD600). Include positive (ciprofloxacin) and negative (DMSO) controls. IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic behavior be resolved?

Methodological Answer: Discrepancies in bioavailability or metabolic stability often arise from assay variability. Standardize protocols:

  • In vitro metabolic assays : Use pooled human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
  • In silico modeling : Apply tools like GastroPlus to predict absorption differences between cell lines (Caco-2 vs. MDCK) .

Q. What strategies address low solubility in aqueous systems for biological testing?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance solubility.
  • Nanoparticle formulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation. Characterize particle size (dynamic light scattering) and drug loading (HPLC) .

Q. How can environmental fate studies be designed to evaluate its ecological impact?

Methodological Answer: Follow OECD Guidelines 307 (soil degradation) and 308 (aquatic systems). Use ¹⁴C-labeled compound to track mineralization (CO₂ evolution) and bound residues. Analyze metabolites via HRMS and QSAR models (EPI Suite) to predict ecotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.